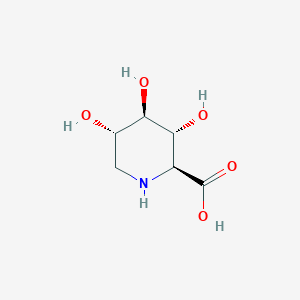

(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid

概要

説明

(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid is a polyhydroxylated amino acid derivative. This compound is known for its unique stereochemistry and potential applications in various fields, including chemistry, biology, and medicine. It is a chiral molecule with multiple hydroxyl groups, making it an interesting subject for synthetic and analytical studies.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid typically involves the use of D-glucuronolactone as a starting material. The enantiospecific synthesis can be achieved through a series of steps, including protection and deprotection of hydroxyl groups, selective oxidation, and reduction reactions . The reaction conditions often involve the use of catalysts and specific reagents to ensure the desired stereochemistry is maintained.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective and environmentally friendly processes.

化学反応の分析

Types of Reactions

(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride for halogenation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction of the carboxylic acid group can produce the corresponding alcohol.

科学的研究の応用

Inhibition of Glycosidases

THPCA has been identified as an effective inhibitor of glycosidases, particularly α-glucosidase and β-glucosidase. These enzymes play crucial roles in carbohydrate metabolism and are targets for treating conditions like diabetes and certain lysosomal storage diseases. The inhibition of these enzymes can lead to reduced glucose absorption and improved glycemic control in diabetic patients .

Treatment of Lysosomal Storage Diseases

Recent studies have highlighted THPCA's role in the treatment of lysosomal storage diseases such as Niemann-Pick Disease Type C and GM2 gangliosidosis. Clinical trials have shown that THPCA derivatives exhibit favorable safety profiles and therapeutic efficacy in managing these conditions . The compound is currently in Phase 2 clinical trials for these indications .

Anti-inflammatory Properties

Research has indicated that THPCA possesses anti-inflammatory properties, making it a candidate for use in formulations aimed at reducing inflammation-related disorders. Patents have been filed for its use in cosmetic and nutraceutical compositions due to these properties . The compound may serve as a base for developing new anti-inflammatory drugs.

Structural Studies

THPCA's unique piperidine structure allows it to be a valuable subject for structural biology studies. Its interactions with various biomolecules can provide insights into enzyme mechanisms and the design of enzyme inhibitors. Structural analogs of THPCA are being synthesized to explore their binding affinities and biological activities .

Metabolic Pathway Studies

The compound is also utilized in metabolic studies to understand its effects on carbohydrate metabolism. By inhibiting specific enzymes, researchers can elucidate metabolic pathways involved in glucose homeostasis and energy metabolism .

Case Studies

| Study | Focus | Findings | Publication Date |

|---|---|---|---|

| Clinical Trial on Niemann-Pick Disease | Efficacy of THPCA | Positive safety profile; well-tolerated by participants | September 2024 |

| Anti-inflammatory Activity Assessment | In vitro studies | Demonstrated significant reduction in inflammatory markers | April 2024 |

| Glycosidase Inhibition Study | Mechanism exploration | Effective inhibition of α-glucosidase activity | January 2023 |

These case studies illustrate the compound's therapeutic potential across different medical conditions.

作用機序

The mechanism of action of (2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

(2R,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid: Another stereoisomer with different spatial arrangement of hydroxyl groups.

2S,4S,5S-Dihydroxypipecolic acid: Lacks one hydroxyl group compared to (2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid.

Bulgecinine: A related compound with a similar polyhydroxylated structure.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties

生物活性

(2S,3R,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid, also known as idoBR1, is a polyhydroxylated pipecolic acid that has garnered attention due to its diverse biological activities. This compound is primarily recognized for its potential therapeutic applications in various health conditions, including cancer and metabolic disorders.

The chemical structure of idoBR1 is characterized by multiple hydroxyl groups that contribute to its solubility and reactivity. The molecular formula is , and its systematic name reflects its stereochemistry at the chiral centers.

Anticancer Properties

Research indicates that idoBR1 exhibits significant anticancer properties. A study highlighted its ability to inhibit the growth of various cancer cell lines, particularly in vitro against lung cancer cells (A549) with an inhibition percentage of approximately 25.81% . This suggests that idoBR1 may interfere with cellular proliferation pathways critical for tumor growth.

The mechanisms underlying the anticancer effects of idoBR1 are believed to involve modulation of key signaling pathways associated with apoptosis and cell cycle regulation. For example, it has been observed to induce apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .

Metabolic Effects

In addition to its anticancer properties, idoBR1 has been studied for its effects on metabolic disorders. It has shown potential in enhancing insulin sensitivity and reducing blood glucose levels in preclinical models. The compound's structure allows it to mimic certain sugar molecules which may facilitate glucose uptake in cells .

Case Studies

Safety and Toxicology

Safety assessments have been conducted to evaluate the toxicity and mutagenicity of idoBR1. In a standardized extract study (Q-Actin™), no significant adverse effects were noted at therapeutic doses, indicating a favorable safety profile for further development .

特性

IUPAC Name |

(2S,3R,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO5/c8-2-1-7-3(6(11)12)5(10)4(2)9/h2-5,7-10H,1H2,(H,11,12)/t2-,3-,4+,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFMVVUVCALAMY-QMKXCQHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](N1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431138 | |

| Record name | (2S,3R,4R,5S)-3,4,5-TRIHYDROXYPIPERIDINE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96861-04-0 | |

| Record name | (2S,3R,4R,5S)-3,4,5-TRIHYDROXYPIPERIDINE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The relative configuration of (2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid was determined using X-ray crystallography. [] This technique allowed researchers to determine the spatial arrangement of atoms within the molecule. The absolute configuration, which defines the specific three-dimensional arrangement of atoms, was established by comparing the compound's physical data with previously published literature. [] This comparison with known standards helped confirm the exact stereochemistry of the molecule.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。